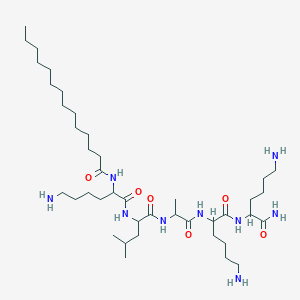

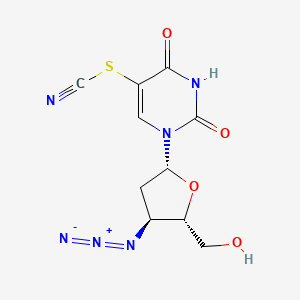

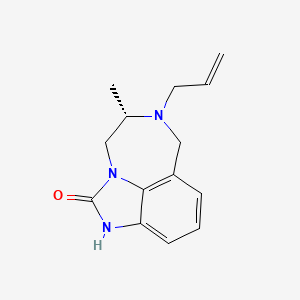

![molecular formula C14H21Cl2N4+ B15196502 5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)

5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amprolium hydrochloride is an organic compound primarily used as a coccidiostat in veterinary medicine. It is a thiamine analogue that inhibits the thiamine transporter of Eimeria species, thereby preventing carbohydrate synthesis in these parasites . This compound is widely used in poultry to control coccidiosis, a parasitic disease that affects the intestinal tract of birds .

Méthodes De Préparation

The synthesis of amprolium hydrochloride involves several steps. One common method starts with the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This intermediate undergoes reduction to yield an aminomethyl compound. The amine is then exhaustively methylated, and the activated quaternary nitrogen is displaced by bromide ion to form a key intermediate. Finally, displacement of the halogen by α-picoline results in the formation of amprolium .

Industrial production methods often involve dissolving the crude product in water, followed by decolorization and impurity removal using activated carbon. The solution is then treated with an organic solvent to crystallize amprolium hydrochloride, which is subsequently granulated, dried, and screened to obtain high-purity granular amprolium hydrochloride .

Analyse Des Réactions Chimiques

Amprolium hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of a quaternary nitrogen.

Complex Formation: It forms ion-pairs with reagents like bromocresol green, bromophenol blue, and bromothymol blue, which can be extracted into organic solvents for spectrophotometric analysis

Common reagents used in these reactions include bromocresol green, bromophenol blue, and bromothymol blue. The major products formed are ion-pairs that can be analyzed spectrophotometrically .

Applications De Recherche Scientifique

Amprolium hydrochloride has several scientific research applications:

Veterinary Medicine: It is extensively used to control coccidiosis in poultry and other animals.

Analytical Chemistry: The compound is used in spectrophotometric methods for the determination of various substances.

Pharmaceutical Research: It is employed in the development and validation of analytical methods for drug formulations

Mécanisme D'action

Amprolium hydrochloride acts as a thiamine antagonist due to its structural similarity to thiamine (vitamin B1). It competes with thiamine for absorption by the Eimeria parasites, blocking the thiamine transporter. This inhibition prevents the parasites from synthesizing carbohydrates, ultimately leading to their death .

Comparaison Avec Des Composés Similaires

Amprolium hydrochloride is unique among coccidiostats due to its specific mechanism of action as a thiamine antagonist. Similar compounds include:

Ethopabate: Another coccidiostat used in combination with amprolium hydrochloride for enhanced efficacy.

Sulfaquinoxaline: Often used in combination with amprolium hydrochloride for its synergistic effects.

These compounds differ in their mechanisms of action and chemical structures, but they all serve the common purpose of controlling coccidiosis in poultry and other animals .

Propriétés

Formule moléculaire |

C14H21Cl2N4+ |

|---|---|

Poids moléculaire |

316.2 g/mol |

Nom IUPAC |

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;; |

Clé InChI |

PJBQYZZKGNOKNJ-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

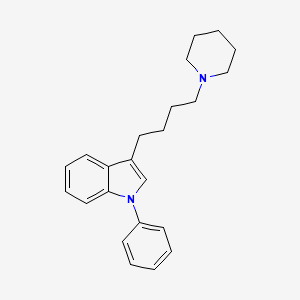

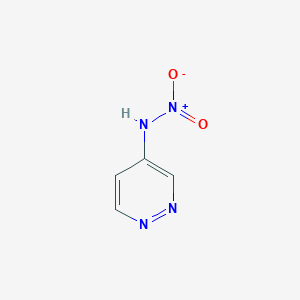

![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)

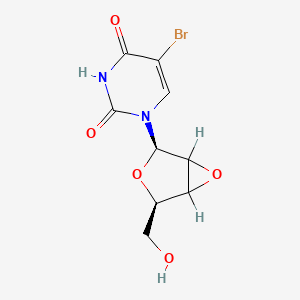

![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)